molecular formula C16H8N2O4 B1200346 1,6-Dinitropyrene CAS No. 42397-64-8

1,6-Dinitropyrene

Cat. No. B1200346
CAS RN: 42397-64-8
M. Wt: 292.24 g/mol
InChI Key: GUXACCKTQWVTLG-UHFFFAOYSA-N
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Description

1,6-Dinitropyrene is a synthetic, yellow crystalline solid . It is not used for any commercial applications and is used only for research purposes . It is a potent mutagenic component of diesel exhaust and air pollutant . It is an extremely potent genotoxicant in metabolically competent primary cultures of human and rat hepatocytes .


Synthesis Analysis

1,6-Dinitropyrene is produced by the nitration of pyrene . It has been isolated and purified from such preparations . The Katsura Chemical Co., Tokyo, Japan, synthesized 99.9% pure 1,6-dinitropyrene for Takayama et al. (1985), according to the method of Hashimoto and Shudo (1984) .


Molecular Structure Analysis

The molecular formula of 1,6-Dinitropyrene is C16H8N2O4 . Its molecular weight is 292.2457 . The IUPAC Standard InChI is InChI=1S/C16H8N2O4/c19-17(20)13-8-4-10-2-6-12-14(18(21)22)7-3-9-1-5-11(13)16(10)15(9)12/h1-8H .


Chemical Reactions Analysis

1,6-Dinitropyrene may be sensitive to prolonged exposure to light . It reacts with ethanolic potassium hydroxide . Also, it reacts with zinc powder and ethanol with catalytic amounts of ammonium chloride or ammonia . Aromatic nitro compounds, such as 1,6-Dinitropyrene, range from slight to strong oxidizing agents .


Physical And Chemical Properties Analysis

1,6-Dinitropyrene is a light-brown needle or prism . It is insoluble in water and moderately soluble in toluene . Its melting point is greater than 300°C .

Scientific Research Applications

Environmental Science: Detection of Air Pollutants

1,6-Dinitropyrene: is a potent mutagenic component found in diesel exhaust and other air pollutants . Its presence in the environment is a significant concern due to its high mutagenicity. Research in this field focuses on the detection and quantification of this compound in air samples to assess air quality and the potential health risks associated with exposure.

Pharmacology: DNA Adduct Formation and Carcinogenicity

In pharmacological studies, 1,6-Dinitropyrene has been observed to form DNA adducts in various tissues, including the liver, kidney, and mammary glands . This process is crucial for understanding the compound’s mutagenic and carcinogenic properties, which can inform drug development and cancer research.

Toxicology: Genotoxicity and Risk Assessment

Toxicological research investigates the genotoxic effects of 1,6-Dinitropyrene and its metabolites . Understanding the toxicological profile of this compound is essential for risk assessment and developing strategies to mitigate its impact on human health and the environment.

Analytical Chemistry: Method Development for Compound Detection

Analytical chemists develop sensitive and accurate methods for detecting 1,6-Dinitropyrene in various matrices . These methods are vital for environmental monitoring, forensic analysis, and ensuring compliance with environmental regulations.

Biochemistry: Metabolic Pathways and Enzyme Interactions

Biochemical studies focus on the metabolic pathways of 1,6-Dinitropyrene and its interaction with enzymes such as cytochrome P450 . This research can reveal how the compound is processed in biological systems and its potential effects at the molecular level.

Chemical Engineering: Pollution Control and Remediation

In chemical engineering, research on 1,6-Dinitropyrene involves developing technologies for pollution control and remediation . Engineers design systems to remove this compound from industrial emissions and contaminated sites, contributing to cleaner production processes and environments.

Mechanism of Action

Target of Action

1,6-Dinitropyrene, a type of nitroarene, primarily targets DNA in various tissues . It forms DNA adducts, specifically N-(deoxyguanosin-8-yl)-1-amino-6-nitropyrene, in rat liver, kidney, urinary bladder, and mammary gland .

Mode of Action

1,6-Dinitropyrene is metabolically activated by the human cytochrome P-450 system to form nitroreduced dinitropyrene . This process is catalyzed by nitroreductase enzymes endogenous to the marker organism, producing electrophilic species from one or both of the nitro groups . The activated metabolite then interacts with DNA, leading to the formation of DNA adducts .

Biochemical Pathways

The activation pathways of 1,6-dinitropyrene are catalyzed by the human cytochrome P-450 system, leading to the formation of nitroreduced dinitropyrene . Additionally, the acetyltransferase activation pathway is involved following nitroreduction . The activated metabolite then binds to DNA, forming DNA adducts .

Pharmacokinetics

It is known that the compound is rapidly absorbed and metabolized in the body . The formation of DNA adducts suggests that the compound can reach various tissues, including the liver, kidney, urinary bladder, and mammary gland .

Result of Action

The primary result of 1,6-Dinitropyrene’s action is the formation of DNA adducts . These adducts can interfere with normal DNA replication and transcription, potentially leading to mutations and carcinogenesis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,6-Dinitropyrene. For instance, the presence of other pollutants, such as polycyclic aromatic hydrocarbons (PAHs) and aromatic amines (AAs), can affect the compound’s toxicity . Furthermore, the compound’s reactivity and toxicity can be influenced by its electronic properties, which can be affected by environmental conditions .

Safety and Hazards

1,6-Dinitropyrene is suspected of causing genetic defects . It may cause cancer and is suspected of causing cancer . When heated to decomposition, it emits toxic fumes of NOx . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .

properties

IUPAC Name

1,6-dinitropyrene
Source PubChem
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InChI

InChI=1S/C16H8N2O4/c19-17(20)13-8-4-10-2-6-12-14(18(21)22)7-3-9-1-5-11(13)16(10)15(9)12/h1-8H
Source PubChem
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InChI Key

GUXACCKTQWVTLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC2=C(C=CC3=C2C4=C1C=CC(=C4C=C3)[N+](=O)[O-])[N+](=O)[O-]
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Molecular Formula

C16H8N2O4
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DSSTOX Substance ID

DTXSID90872819
Record name 1,6-Dinitropyrene
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Molecular Weight

292.24 g/mol
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Physical Description

Solid; [MSDSonline]
Record name 1,6-Dinitropyrene
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Solubility

Moderately soluble in toluene
Record name 1,6-Dinitropyrene
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Color/Form

Light-brown needles, recrystallized from benzene and methanol

CAS RN

42397-64-8
Record name 1,6-Dinitropyrene
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Melting Point

300 °C
Record name 1,6-Dinitropyrene
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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